molecular formula C24H23NS B2971137 3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole CAS No. 681279-30-1

3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole

Cat. No. B2971137
CAS RN: 681279-30-1
M. Wt: 357.52
InChI Key: QYNXSJKXUUJUDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an indole ring with the benzylthio and 2,5-dimethylbenzyl groups attached at the 3 and 1 positions, respectively. The exact structure and the positions of these groups would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, which is aromatic and thus relatively stable but can undergo electrophilic substitution reactions. The benzylthio and 2,5-dimethylbenzyl groups may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility in different solvents would depend on the nature of the solvent and the compound’s own polarity .

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them the focus of extensive research. The synthesis and functionalization of indoles have been explored for over a century, with palladium-catalyzed reactions emerging as a crucial method in the last 40 years due to their tolerance of a wide range of functionalities and applicability to complex molecules. Such synthetic methods allow for the efficient production of fine chemicals, agrochemical and pharmaceutical intermediates, and active ingredients with fewer steps and less waste compared to classical methods. The substituted indole nucleus is a structural component in many biologically active compounds, both natural and unnatural, underscoring the importance of developing diverse synthetic approaches for its functionalization and application in drug development and other areas (Cacchi & Fabrizi, 2005).

Biological Activity and Applications

Indole derivatives, including those similar in structure to "3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole," have been synthesized for potential biological applications. For instance, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides demonstrated the possibility of producing compounds with significant biological activities, such as acting as antagonists to para-amino benzoic acid, inhibitors of glutamyl endopeptidase II, and treatments for phobic disorders. The wide-ranging potential activities highlight the relevance of such compounds in medicinal chemistry and drug discovery (Avdeenko, Konovalova, & Yakymenko, 2020).

Antimicrobial Screening

The exploration of indole derivatives for antimicrobial properties is another area of significant interest. Novel synthetic methods have enabled the creation of indole-based compounds with potential for use as antimicrobial agents. For example, the synthesis of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol and their subsequent screening for antimicrobial activity indicate the utility of indole derivatives in developing new antimicrobial drugs. These compounds showed moderate inhibitory activity against Candida albicans, suggesting their potential application in treating fungal infections (Ramadan, Rasheed, & El Ashry, 2019).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, it could interact with various proteins or other biological targets, but this would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the name alone. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve determining its exact structure and properties, synthesizing it in the lab, and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug or other useful product .

properties

IUPAC Name

3-benzylsulfanyl-1-[(2,5-dimethylphenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)15-25-16-24(22-10-6-7-11-23(22)25)26-17-20-8-4-3-5-9-20/h3-14,16H,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNXSJKXUUJUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole

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